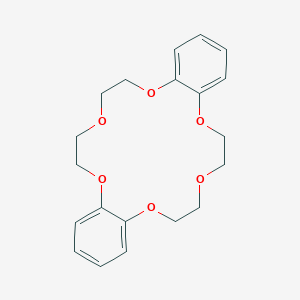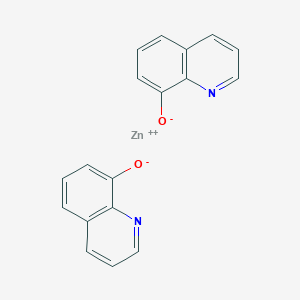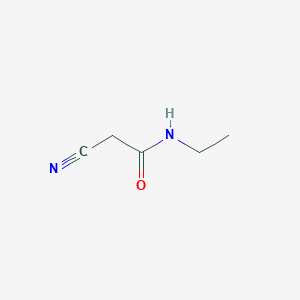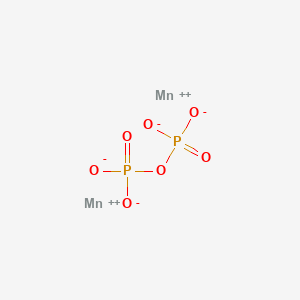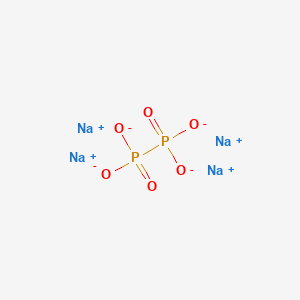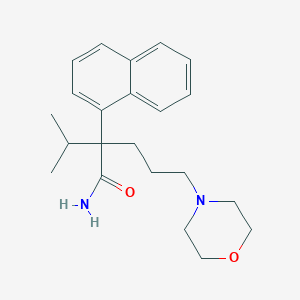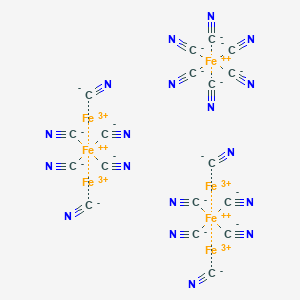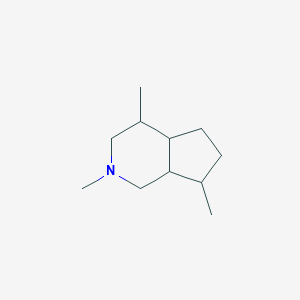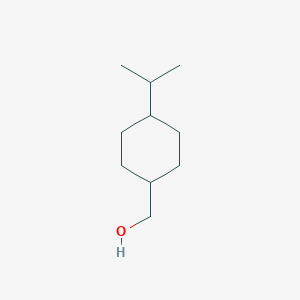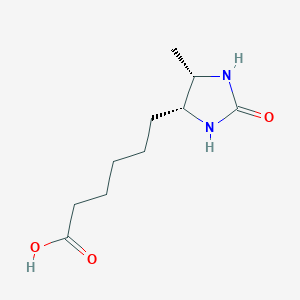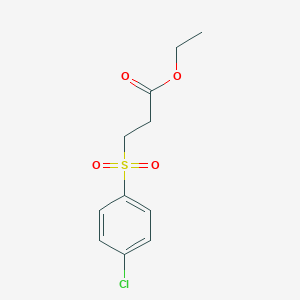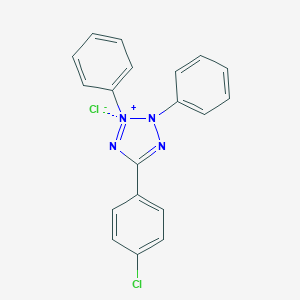
Bismuth, compd. with manganese (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth, compd. with manganese (1:1) is a chemical compound that is formed by the combination of bismuth and manganese in a 1:1 ratio. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of bismuth, compd. with manganese (1:1) is not fully understood. However, it is believed that the compound may act as a Lewis acid catalyst in organic synthesis reactions, facilitating the formation of chemical bonds. In addition, the compound's magnetic properties may be due to the interaction between the bismuth and manganese ions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of bismuth, compd. with manganese (1:1). However, studies have shown that bismuth compounds can have antimicrobial properties and may be effective against certain types of bacteria. In addition, bismuth compounds have been used in the treatment of gastrointestinal disorders, such as peptic ulcers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bismuth, compd. with manganese (1:1) has several advantages for use in lab experiments. It is relatively easy to synthesize, and the resulting compound is stable and can be stored for extended periods. In addition, the compound's magnetic properties make it useful for studying magnetic materials and devices. However, there are also limitations to using this compound in lab experiments. For example, the compound may be toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on bismuth, compd. with manganese (1:1). One area of interest is the compound's potential use as a catalyst in organic synthesis reactions. Further studies are needed to understand the mechanism of action and optimize the conditions for its use as a catalyst. In addition, the compound's magnetic properties may have potential applications in the development of magnetic storage devices. Further research is also needed to explore the compound's antimicrobial properties and potential use in the treatment of bacterial infections. Overall, bismuth, compd. with manganese (1:1) is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
Bismuth, compd. with manganese (1:1) can be synthesized by mixing bismuth nitrate pentahydrate and manganese(II) chloride tetrahydrate in a 1:1 molar ratio in water. The resulting mixture is then heated at 60-70°C for several hours until the solution turns dark brown. The precipitate is then filtered, washed with water, and dried under vacuum.
Aplicaciones Científicas De Investigación
Bismuth, compd. with manganese (1:1) has been studied for its potential applications in various fields. In the field of materials science, this compound has been investigated for its magnetic properties and potential use in magnetic storage devices. In addition, this compound has been studied for its potential use as a catalyst in organic synthesis reactions.
Propiedades
Número CAS |
12010-50-3 |
|---|---|
Nombre del producto |
Bismuth, compd. with manganese (1:1) |
Fórmula molecular |
BiMn |
Peso molecular |
263.9184 g/mol |
Nombre IUPAC |
bismuth;manganese |
InChI |
InChI=1S/Bi.Mn |
Clave InChI |
KYAZRUPZRJALEP-UHFFFAOYSA-N |
SMILES |
[Mn].[Bi] |
SMILES canónico |
[Mn].[Bi] |
Otros números CAS |
12010-50-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



